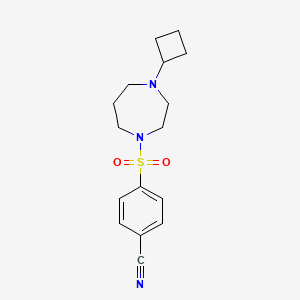

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c17-13-14-5-7-16(8-6-14)22(20,21)19-10-2-9-18(11-12-19)15-3-1-4-15/h5-8,15H,1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPNFSFVZFYVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the diazepane ring, introduction of the cyclobutyl group, and subsequent sulfonylation and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The diazepane ring and sulfonyl group are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Key Analogues:

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (CAS: 166438-80-8)

- Structure : Lacks the sulfonyl group and cyclobutyl substituent; features a methyl group on the diazepane ring.

- Molecular Formula : C₁₃H₁₇N₃

- Molecular Weight : 215.29 g/mol

- Physical Properties : Melting point 92.5–94.5°C .

2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile

- Structure : Contains a sulfonyl group but substitutes methyl (instead of cyclobutyl) on the diazepane ring; benzonitrile is ortho-substituted.

- Molecular Formula : C₁₃H₁₇N₃O₂S

- Molecular Weight : 279.36 g/mol .

N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a) Structure: Shares the 1,4-diazepane and benzonitrile moieties but includes a thiophene-benzamide chain. Synthesis: 48% yield via substitution with 3-(1,4-diazepan-1-yl)benzonitrile .

Comparative Analysis:

- Cyclobutyl vs.

- Sulfonyl Group : Introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility or intermolecular interactions in materials science applications .

- Substituent Position : Para-substitution (as in the target compound) often enhances metabolic stability compared to ortho-substituted analogs .

Biological Activity

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 302.41 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group which is often associated with various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives that include sulfonamide groups have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

The potential for this compound to act as an anticancer agent may be attributed to its ability to inhibit pathways such as Wnt/β-catenin signaling and RET kinase activity.

Antiviral Activity

In addition to anticancer properties, benzamide derivatives have demonstrated antiviral activity against Hepatitis B virus (HBV). Studies suggest that these compounds can reduce cytoplasmic HBV DNA levels significantly.

| Derivative | Mechanism | Efficacy |

|---|---|---|

| Benzamide A | Inhibition of nucleocapsid assembly | High |

| Benzamide B | Binding to HBV core protein | Moderate |

The mechanism involves promoting the formation of empty capsids, thereby interfering with viral replication processes .

Study on Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of a related compound in inhibiting the growth of colorectal cancer cells. The compound was shown to significantly reduce cell viability in vitro, with an IC50 value of approximately 0.12 μM against HCT116 cells. In vivo studies demonstrated reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent .

Study on Antiviral Activity

Another investigation focused on the antiviral effects of benzamide derivatives against HBV. The study highlighted that certain derivatives could reduce viral load effectively while maintaining low cytotoxicity in liver cells. The most potent derivative achieved a reduction in viral DNA by over 90% at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.